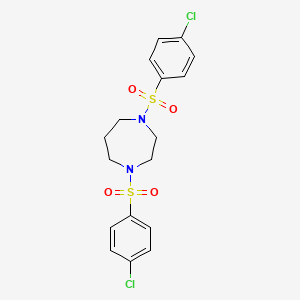

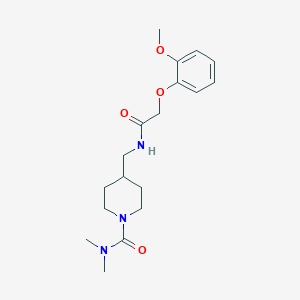

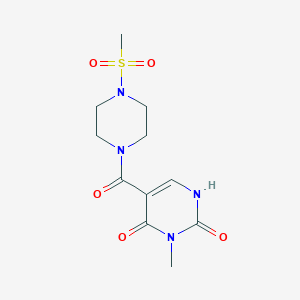

![molecular formula C17H12N4O2S B2390149 2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one CAS No. 571149-76-3](/img/structure/B2390149.png)

2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one

Descripción general

Descripción

“2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . Oxadiazoles have been found to possess a wide variety of biological activities, particularly for cancer treatment .

Synthesis Analysis

The synthesis of oxadiazole derivatives involves various methods. For instance, the synthetic reactions were carried out under both conventional and ultrasonic irradiation conditions . Ultrasound has been increasingly used in organic synthesis in recent years .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be analyzed using various spectroscopic methods, including fluorescence (steady state, synchronous, excitation/emission matrix) and FT-IR spectroscopy .

Chemical Reactions Analysis

Oxadiazole derivatives have been found to interact with various biological targets through a variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases . These interactions contribute to their antiproliferative effects .

Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can be analyzed using various methods, including FT-IR and NMR spectroscopy .

Aplicaciones Científicas De Investigación

Anticancer Activity

This compound has shown promising results in the field of cancer research. A unique series of oxadiazoles, including this compound, were synthesized and screened for anticancer activity . The compound showed significant in-vitro anti-cancer activities with IC 50 values of 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .

Anti-inflammatory and Analgesic Activities

The compound has demonstrated significant anti-inflammatory, anti-rheumatic, and analgesic activities in rodent models . It was found to reduce paw oedema and inhibit mechanical hyperalgesia, allodynia, and thermal hyperalgesia .

Antimicrobial Activity

The compound has been tested against various bacteria including Escherichia coli, Staphyloccus aurueus, Vibrio alginolyticus, Aeromonas hydrophila, and Bacillus subtilis, showing good antimicrobial activity .

Antifungal Activity

The synthesized molecules, including this compound, were evaluated against both strains T. harzianum and A. niger, showing comparable results to the standard drug (fluconazole) .

Drug Resistance

The compound has been studied in the context of drug resistance, a phenomenon where diseases become tolerant to pharmaceutical treatments . Oxadiazole, the scaffold of this compound, is considered a promising candidate in medicinal chemistry to overcome Multidrug Resistance (MDR) limitations .

Physiological Activities

Oxadiazoles, including this compound, are physiologically active heterocyclic compounds with a wide range of biological activities . These include antioxidant properties, tyrokinase inhibitor, cathepsin K inhibitor, and more .

Chemical Properties

The compound has been characterized by FT-IR, LCMS, and NMR spectral techniques . Its chemical properties can be found in various databases .

Future Research Directions

Given its wide range of biological activities and promising results in various fields, this compound is a potential candidate for further research and development in drug discovery .

Mecanismo De Acción

Target of Action

The primary targets of 2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one are cancer cells, specifically liver (HepG2) and breast (MCF-7) cancer cell lines . This compound has shown significant and selective anti-proliferative activity against these cell lines .

Mode of Action

This compound interacts with its targets by arresting the cell cycle progression and/or inducing apoptosis . It elevates the expression of p53 and caspase 3, down-regulates cdk1, and reduces the concentrations of MAPK and Topo II at submicromolar concentrations . These interactions result in changes in the cell cycle and apoptosis pathways, leading to the death of cancer cells .

Biochemical Pathways

The affected biochemical pathways include the cell cycle progression and apoptosis pathways . The compound’s action results in the elevation of the expression of p53 and caspase 3, proteins that play crucial roles in these pathways . Additionally, it down-regulates cdk1 and reduces the concentrations of MAPK and Topo II, further affecting these pathways .

Pharmacokinetics

The compound’s significant and selective anti-proliferative activity against specific cancer cell lines suggests that it may have favorable bioavailability .

Result of Action

The result of the compound’s action is the significant and selective anti-proliferative activity against liver and breast cancer cell lines . This is achieved through the arrest of cell cycle progression and/or the induction of apoptosis, leading to the death of these cancer cells .

Action Environment

Safety and Hazards

Direcciones Futuras

Future research on oxadiazole derivatives could focus on the development of novel 1,3,4-oxadiazole-based drugs, with structural modifications to ensure high cytotoxicity towards malignant cells . Furthermore, the anticancer potential of 1,3,4-oxadiazole derivatives could be further explored by inhibiting specific cancer biological targets .

Propiedades

IUPAC Name |

2-benzyl-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2S/c22-16-13-9-5-4-8-12(13)14(15-18-19-17(24)23-15)20-21(16)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEKKDXKPJDYLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)C4=NNC(=S)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701333726 | |

| Record name | 2-benzyl-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phthalazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836506 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one | |

CAS RN |

571149-76-3 | |

| Record name | 2-benzyl-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phthalazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

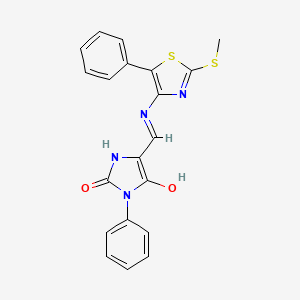

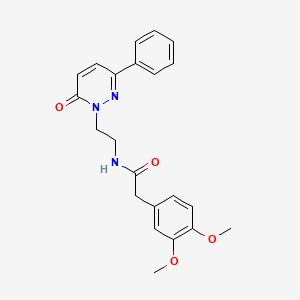

![3-(3-chloro-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2390070.png)

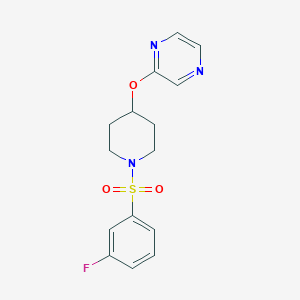

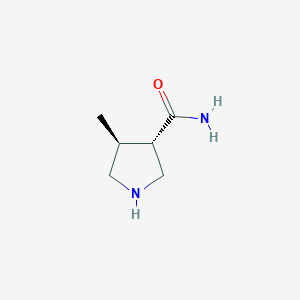

![[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2390078.png)

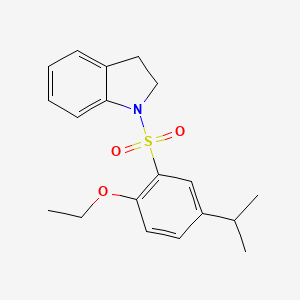

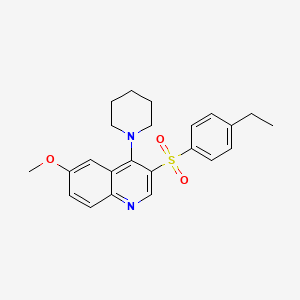

![N-(4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2390081.png)

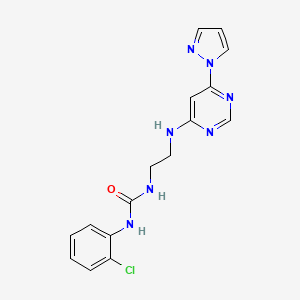

![(E)-4-(Dimethylamino)-N-ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2390086.png)